molecular formula C18H17ClFNO4 B6937371 N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide

Cat. No.: B6937371
M. Wt: 365.8 g/mol
InChI Key: JNKXCVXZURUNCY-UHFFFAOYSA-N
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Description

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromenyl group, a fluoro-substituted benzamide moiety, and methoxy groups

Properties

IUPAC Name

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-23-14-7-6-12(20)15(17(14)24-2)18(22)21-13-8-9-25-16-10(13)4-3-5-11(16)19/h3-7,13H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKXCVXZURUNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)NC2CCOC3=C2C=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxyacetophenone, in the presence of a chlorinating agent like thionyl chloride.

    Introduction of the Fluoro-Substituted Benzamide Moiety: The chromenyl intermediate is then reacted with 6-fluoro-2,3-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized chromenyl derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-6-fluoro-2,3-dimethoxybenzamide: can be compared with other benzamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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